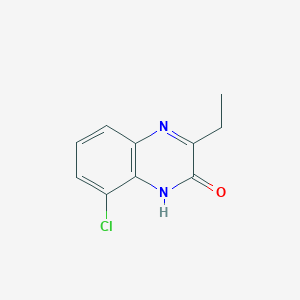

8-Chloro-3-ethyl-2(1H)-quinoxalinone

Description

Properties

CAS No. |

1464832-54-9 |

|---|---|

Molecular Formula |

C10H9ClN2O |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

8-chloro-3-ethyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5H,2H2,1H3,(H,13,14) |

InChI Key |

QLLNHOFFSBXWNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C(=CC=C2)Cl)NC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Chloro 3 Ethyl 2 1h Quinoxalinone and Its Structural Analogues

Strategic Approaches to Quinoxalinone Scaffold Construction

The synthesis of the quinoxalinone ring system can be broadly approached through two primary strategies: the condensation of pre-functionalized aromatic precursors and the cyclization of appropriately substituted acyclic intermediates. These methods offer versatility in accessing a wide range of substituted quinoxalinones.

Classical Condensation Reactions and their Refinements

The most traditional and widely employed method for synthesizing quinoxalin-2(1H)-ones is the condensation reaction between an ortho-phenylenediamine and an α-keto acid or its corresponding ester. This acid-catalyzed cyclocondensation offers a direct route to the quinoxalinone core.

A plausible and direct approach to 8-chloro-3-ethyl-2(1H)-quinoxalinone involves the condensation of 4-chloro-1,2-phenylenediamine with ethyl 2-oxobutanoate. The reaction proceeds through the initial formation of an enamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final quinoxalinone product. The regioselectivity of this reaction is a critical consideration. The electronic effects of the chloro substituent on the diamine precursor influence the nucleophilicity of the two amino groups, thereby directing the initial condensation and subsequent cyclization to favor the formation of the 8-chloro isomer over the 5-chloro alternative.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| 4-Chloro-1,2-phenylenediamine | Ethyl 2-oxobutanoate | Acid catalyst (e.g., acetic acid), heat | This compound | Hypothetical |

| o-Phenylenediamine (B120857) | α-Keto acids | Catalyst-free, water | Quinoxalinones | nih.gov |

Cyclization and Ring-Closing Methodologies

An alternative strategy for constructing the quinoxalinone scaffold involves the intramolecular cyclization of N-substituted aromatic precursors. A common approach starts with the acylation of a substituted 2-nitroaniline, followed by reduction of the nitro group and subsequent ring closure.

For the synthesis of a chloro-substituted quinoxalinone, a 4-chloro-2-nitrophenylamine can be acylated with a suitable reagent, such as 2-chloropropionyl chloride to introduce the precursor for the ethyl group. The resulting N-(4-chloro-2-nitrophenyl)propanamide is then subjected to a reduction of the nitro group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents like Fe/HCl. The resulting N-(2-amino-4-chlorophenyl)propanamide can then undergo spontaneous or acid/base-catalyzed intramolecular cyclization to form the dihydroquinoxalinone, which is subsequently oxidized to the desired quinoxalinone.

| Starting Material | Reagents | Key Steps | Product |

| 4-Chloro-2-nitrophenylamine | 1. Chloroacetyl chloride; 2. H₂/Pd-C; 3. Cyclization | Acylation, Reduction, Cyclization | 6-Chloro-2(1H)-quinoxalinone |

| N-Aryl cyanoacetamides | tert-Butyl nitrite | Nitrosation, Tautomerization, Cyclization | Quinoxalin-2-ones |

This method provides a high degree of control over the substitution pattern on the benzene ring, as the starting 2-nitroaniline can be readily functionalized.

Specific Synthetic Routes to this compound

The synthesis of the target molecule, this compound, requires careful consideration of the regioselective introduction of both the chlorine atom at the C-8 position and the ethyl group at the C-3 position.

Regioselective Functionalization at C-8 and C-3 Positions

The primary strategy for achieving the desired 8-chloro substitution pattern is to begin with a precursor that already contains the chlorine atom at the correct position on the benzene ring. As mentioned, 4-chloro-1,2-phenylenediamine is the ideal starting material for this purpose. The condensation of this diamine with ethyl 2-oxobutanoate is expected to yield the 8-chloro and 5-chloro isomers. The regiochemical outcome is governed by the relative reactivity of the two amino groups of the diamine. The amino group para to the electron-withdrawing chloro group is less nucleophilic than the amino group meta to it. This difference in nucleophilicity directs the initial condensation with the more electrophilic ketone carbonyl of the α-ketoester, leading preferentially to the formation of the 8-chloro-quinoxalinone.

The introduction of the ethyl group at the C-3 position is most directly achieved by using an α-ketoester that already contains the ethyl moiety, namely ethyl 2-oxobutanoate. This readily available reagent ensures the presence of the desired substituent at the C-3 position of the final quinoxalinone ring.

Considerations for Chloro-Substitution Introduction

While the use of a pre-chlorinated starting material is the most common approach, an alternative strategy could involve the direct chlorination of a pre-formed 3-ethyl-2(1H)-quinoxalinone. However, electrophilic aromatic substitution on the quinoxalinone ring system must be carefully controlled to achieve the desired regioselectivity. The directing effects of the existing amide and ethyl groups, as well as the pyrazine ring, will influence the position of chlorination. Generally, the benzene ring of the quinoxalinone is activated towards electrophilic substitution, with positions 6 and 7 being the most reactive. Achieving selective chlorination at the C-8 position would likely be challenging and may require specific reaction conditions or the use of directing groups.

Recent advancements have shown photoredox-catalyzed chlorination of quinoxalin-2(1H)-ones using chloroform as the chlorine source, but this method has been reported to be highly regioselective for the C-3 position.

Synthetic Pathways for Ethyl Group Incorporation

The incorporation of the ethyl group at the C-3 position is straightforwardly accomplished through the condensation reaction with ethyl 2-oxobutanoate. Alternatively, C-H functionalization of a pre-formed 8-chloro-2(1H)-quinoxalinone could be considered. Modern synthetic methods, such as photoredox catalysis, have enabled the direct alkylation of quinoxalinones at the C-3 position. These reactions often proceed via radical intermediates and can utilize various alkylating agents, including alkyl carboxylic acids or alkyl iodides.

| Precursor | Alkylating Agent | Catalyst/Conditions | Product |

| Quinoxalin-2(1H)-one | Alkylborates | Photoredox catalyst | 3-Alkyl quinoxalinones |

| Quinoxalin-2(1H)-one | Alkyl carboxylic acids or alkyl iodides | Cobaloxime, light | 3-Alkyl quinoxalinones |

This approach offers a convergent strategy where the quinoxalinone core is first synthesized and then functionalized, which can be advantageous for creating a library of analogues with different C-3 substituents.

Innovative and Sustainable Synthesis Techniques

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles and advanced technologies to minimize environmental impact and enhance efficiency. The synthesis of quinoxalinones has benefited significantly from these advancements.

The application of green chemistry principles to the synthesis of quinoxalinone derivatives offers substantial advantages over traditional methods, which often rely on hazardous solvents and harsh reaction conditions. A key development is the use of water as a reaction medium, which is an environmentally benign and cost-effective solvent. researchgate.net The synthesis of quinoxalinones can be achieved through the condensation of substituted o-phenylenediamines with α-keto acids in aqueous media, often with high yields. organic-chemistry.org

Catalyst utilization is another cornerstone of green quinoxalinone synthesis. While some reactions can proceed without a catalyst in water at elevated temperatures, the use of recyclable and non-toxic catalysts can significantly improve reaction rates and yields under milder conditions. researchgate.net For instance, the synthesis of quinoxaline (B1680401) derivatives has been reported using various catalysts that can be recovered and reused, minimizing waste. organic-chemistry.org The choice of catalyst can also influence the selectivity of the reaction, leading to the desired products with fewer byproducts.

Key Features of Green Synthesis of Quinoxalinones:

| Principle | Application in Quinoxalinone Synthesis | Benefits |

|---|---|---|

| Use of Aqueous Media | Water as a solvent for the condensation reaction. | Environmentally friendly, low cost, reduced toxicity. researchgate.net |

| Catalyst Utilization | Employment of recyclable and non-toxic catalysts. | Increased reaction efficiency, milder reaction conditions, waste reduction. organic-chemistry.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced waste, increased efficiency. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Reduced energy consumption and environmental footprint. |

For the large-scale production of this compound, flow chemistry and automated synthesis present significant advantages over traditional batch processing. Flow chemistry involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govnih.gov This level of control often leads to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. uc.pt

The modular nature of flow chemistry setups facilitates the integration of multiple synthetic steps, purification, and in-line analysis, creating a fully automated and streamlined process. uc.pt This approach is highly scalable; increasing production volume is a matter of running the system for a longer duration rather than using larger, and potentially more hazardous, reaction vessels. nih.gov The synthesis of various heterocyclic compounds, including quinoxalines, has been successfully demonstrated using flow chemistry, highlighting its potential for the efficient and scalable production of this compound. uc.pt

Advantages of Flow Chemistry in Quinoxalinone Synthesis:

| Advantage | Description |

|---|---|

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risk of runaway reactions. nih.gov |

| Improved Yield and Purity | Precise control over reaction parameters minimizes the formation of byproducts. uc.pt |

| Scalability | Production can be easily scaled up by extending the operation time. nih.gov |

| Automation | Integration of synthesis, purification, and analysis streamlines the manufacturing process. uc.pt |

Analytical Verification of Synthesized this compound and Derivatives

Rigorous analytical verification is essential to confirm the identity, purity, and structural integrity of the synthesized this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Illustrative Spectroscopic Data for this compound:

| Technique | Expected Chemical Shifts (ppm) or m/z Ratio |

|---|---|

| ¹H NMR (in CDCl₃) | δ 1.3 (t, 3H, CH₃ of ethyl), 2.8 (q, 2H, CH₂ of ethyl), 7.2-7.8 (m, 3H, Ar-H), 12.5 (s, 1H, N-H) |

| ¹³C NMR (in CDCl₃) | δ 12 (CH₃), 25 (CH₂), 115-140 (Ar-C), 155 (C=O), 160 (C=N) |

| Mass Spectrometry (EI) | m/z 222 [M]⁺, 224 [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the presence of a chlorine atom, with molecular ion peaks at m/z 222 and 224 in an approximate 3:1 ratio. ripublication.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of pharmaceutical compounds. A validated HPLC method can separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity of the synthesized this compound would be determined by the area percentage of its corresponding peak in the chromatogram.

Typical HPLC Parameters for Purity Assessment of Quinoxalinone Derivatives:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water and acetonitrile (with or without an acid modifier like formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

By integrating these advanced synthetic methodologies and rigorous analytical techniques, the production of this compound and its analogues can be achieved in an efficient, sustainable, and scalable manner, ensuring high purity and structural integrity of the final products.

Elucidation of Structure Activity Relationships Sar in 8 Chloro 3 Ethyl 2 1h Quinoxalinone and Its Derivatives

Systematic Modification of the 8-Chloro-3-ethyl-2(1H)-quinoxalinone Core

The chemical versatility of the quinoxalinone nucleus allows for functionalization at several key positions. These modifications can dramatically influence the molecule's interaction with biological targets.

The benzene portion of the quinoxalinone ring offers multiple sites for substitution, with the C-8 position being a critical determinant of biological activity. The presence of a halogen, specifically chlorine, at the C-8 position has been a feature of several synthesized quinoxaline (B1680401) derivatives. For instance, a series of 8-chloro- mdpi.comnih.govcore.ac.uktriazolo[4,3-a]quinoxaline derivatives have been synthesized and shown to possess significant antimicrobial and antioxidant properties core.ac.uk.

While the 8-chloro substituent is a known feature in active compounds, comprehensive SAR studies focusing on systematic variation at this specific position are less common compared to other sites on the quinoxaline ring. Much of the available research on halogenated quinoxalines has focused on substitutions at the C-6 and C-7 positions nih.gov. These studies have shown that the nature and position of electron-withdrawing or electron-donating groups on the benzene ring can significantly modulate the biological activity of the entire molecule. For the 8-position, the existing data confirms that an electron-withdrawing chloro group is compatible with, and in some cases essential for, the observed biological effects, though a detailed comparison with other substituents like fluoro, bromo, methyl, or methoxy at this specific position is not extensively documented in the available literature.

The C-3 position of the quinoxalinone ring is a primary site for chemical modification and has been shown to be critical for biological activity. The nature of the substituent at this position directly influences how the molecule fits into the binding pockets of enzymes and receptors. In the parent compound, this position is occupied by an ethyl group.

SAR studies have revealed that both the size and electronic properties of the C-3 substituent are pivotal. For example, replacing the alkyl group with larger moieties such as a phenoxymethyl group has been explored in the synthesis of 3-phenoxymethyl-1H-quinoxalin-2-one, which showed notable cytotoxic effects sapub.org. Furthermore, the introduction of linkers, such as a propanamide chain, at the C-3 position has been used to develop novel Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors mdpi.com. The presence of hydrogen bond donor and acceptor groups in the C-3 side chain is often reported to have a significant positive impact on activity.

While numerous C-3 modifications have been reported, specific studies detailing the stereochemical implications of these substitutions are less common. The introduction of chiral centers in the C-3 side chain could lead to stereoisomers with different biological activities and potencies, representing an area for further investigation to refine the SAR profile of this class of compounds.

Modification of the nitrogen atoms within the quinoxalinone core, particularly at the N-1 position, and fusion of additional heterocyclic rings to the scaffold are effective strategies for generating chemical diversity and modulating biological activity.

N-substitution with various alkyl and aryl groups can alter the lipophilicity, solubility, and metabolic stability of the compounds. For instance, the synthesis of N-pyrazoloquinoxalines has been reported as a strategy to develop new bioactive agents nih.gov.

A more profound modification involves the fusion of other heterocyclic rings to the quinoxalinone system. This approach has led to the development of potent polycyclic compounds. Examples include:

Tetrazolo[1,5-a]quinoxalines: These derivatives have demonstrated potent anticancer and antimicrobial activities. Some analogs showed higher inhibitory effects against tested tumor cell lines than the reference drug doxorubicin and were non-cytotoxic to normal cells nih.gov.

mdpi.comnih.govcore.ac.ukTriazolo[4,3-a]quinoxalines: The synthesis of 8-chloro- mdpi.comnih.govcore.ac.uktriazolo[4,3-a]quinoxaline derivatives has yielded compounds with significant antimicrobial and antioxidant activities, highlighting the therapeutic potential of this fused-ring system .

Correlation of Structural Features with Biological Modulations

The systematic modifications described above have led to the identification of quinoxalinone derivatives with specific activities against various enzymes and receptors. The correlation between distinct structural features and biological outcomes is the cornerstone of SAR.

Quinoxalinone derivatives have been identified as inhibitors of several key enzymes implicated in human diseases. The SAR studies provide insights into the structural requirements for potent inhibition.

Inhibitor of Nuclear Factor Kappa B Kinase Beta (IKKβ): A SAR study identified a quinoxaline urea analog as a potent inhibitor of TNFα-induced IKKβ phosphorylation. Key features for activity included the quinoxaline urea core, an N-methylpyrazole group, and an electron-deficient phenyl ring. The most potent compound, an o-F, m-CF3 substituted phenyl quinoxaline urea, was found to be approximately 2.5-fold more potent than the initial lead compound nih.gov.

α-Glucosidase and α-Amylase Inhibition: Certain 1,2,4-triazolo[4,3-a]quinoxaline derivatives bearing a sulfonamide moiety have been evaluated for their antidiabetic potential. A bis-sulfonamide quinoxaline derivative showed the most potent activity, with inhibitory percentages of 75.36% against α-glucosidase and 63.09% against α-amylase, demonstrating superior or comparable activity to the reference drug acarbose researchgate.net.

Enzyme Inhibition by Quinoxalinone Derivatives

| Compound Class | Target Enzyme | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|---|

| Quinoxaline Urea Analog | IKKβ | o-F, m-CF3 substituted phenyl | ~2.5-fold more potent than lead compound | nih.gov |

| Bis-sulfonamide Quinoxaline Derivative | α-Glucosidase | Bis-sulfonamide substitution | 75.36% inhibition | researchgate.net |

| Bis-sulfonamide Quinoxaline Derivative | α-Amylase | Bis-sulfonamide substitution | 63.09% inhibition | researchgate.net |

The quinoxaline scaffold has proven to be a valuable template for designing ligands with high affinity and selectivity for specific receptors, particularly neurotransmitter receptors.

Serotonin (B10506) 5-HT3 Receptor Selectivity: A study of quinoxaline-based ligands revealed that subtle structural changes can dramatically alter selectivity between 5-HT3A and 5-HT3AB receptors. The affinity of these compounds is highly dependent on the substitution pattern on the quinoxaline ring nih.gov.

Adding a chlorine atom at the C-6 position to a 2-(4-methylpiperazin-1-yl)quinoxalin-3-ol core (Compound 22) caused a significant drop in affinity for the 5-HT3A receptor compared to the unsubstituted parent compound (Compound 1) nih.gov.

In contrast, for a 2-(4-methylpiperazin-1-yl)quinoxaline core (Compound 24), the addition of chlorine atoms at C-6 or C-6/C-7 resulted in compounds with similar affinity to the parent nih.gov.

This highlights that the influence of a substituent at one position is highly dependent on the nature of the substituent at another position, demonstrating a complex interplay in determining receptor affinity nih.gov.

Affinity of Quinoxaline Derivatives for 5-HT3A Receptors

| Compound | Core Structure | Substitution (at C-6/C-7) | Affinity (pKi) | Reference |

|---|---|---|---|---|

| 1 | 2-(4-methylpiperazin-1-yl)quinoxalin-3-ol | H | 8.04 | nih.gov |

| 22 | 2-(4-methylpiperazin-1-yl)quinoxalin-3-ol | 6-Cl | 6.54 | nih.gov |

| 24 | 2-(4-methylpiperazin-1-yl)quinoxaline | H | 8.21 | nih.gov |

| 33 | 2-(4-methylpiperazin-1-yl)quinoxaline | 6-Cl | 8.33 | nih.gov |

These findings underscore the utility of the quinoxalinone scaffold in developing selective pharmacological tools and potential therapeutic agents by fine-tuning the substitution patterns across the heterocyclic core.

SAR for Different Biological Effect Categories

The biological activity of quinoxalinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. SAR studies have illuminated key structural features that govern their efficacy as anticancer, antimicrobial, and receptor-antagonist agents. ingentaconnect.comnih.gov

For anticancer activity , the substituents at positions 2, 3, and 7 are critical. Modifications at the C3 position, where the ethyl group resides in the parent compound, significantly impact potency. For instance, the introduction of a benzyl linker at C3 tends to increase activity, whereas a sulfonyl linker is detrimental. mdpi.com At the C7 position, electron-withdrawing groups like a nitro (NO₂) group have been shown to decrease anticancer activity. mdpi.com Furthermore, linkers at the C3 position, such as an NH group, are considered essential for activity, while the presence of a benzoxazole moiety at C2 results in higher potency compared to other heterocyclic systems. mdpi.com

In the context of antimicrobial and anti-inflammatory (COX-2 inhibition) activities , the electronic properties of substituents play a major role. For antibacterial activity against certain strains, strong electron-withdrawing groups on an aryl substituent, such as a para-carboxylic acid (p-COOH) or a meta-nitro (m-NO₂), have been shown to increase inhibition efficiency. nih.gov Conversely, for COX-2 inhibition, the introduction of electron-donating groups on an aryl moiety at the C3 position tends to enhance activity, while halogen substituents reduce it. nih.gov

As AMPA receptor antagonists , a class of non-NMDA glutamate receptor antagonists, specific interactions are crucial for high affinity. ingentaconnect.comresearchgate.net For derivatives like 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, the nitrogen atom of the fused heterocycle at the C3 position is thought to act as a critical hydrogen bond acceptor. acs.org The amide group of the quinoxalinone core, in turn, can function as a proton donor, anchoring the molecule to the receptor. acs.org Introducing suitable alkyl substituents at the N1 position can further improve AMPA receptor affinity. acs.org

Table 1: Summary of Structure-Activity Relationships for Quinoxalinone Derivatives

| Biological Target | Position of Substitution | Favorable Substituents/Features | Unfavorable Substituents/Features |

|---|---|---|---|

| Anticancer | C3 | Benzyl linker, NH linker | Sulfonyl linker, Aliphatic linkers |

| Anticancer | C2 | Benzoxazole moiety | Other heterocyclic systems |

| Anticancer | C7 | - | Electron-withdrawing groups (e.g., NO₂) |

| Antimicrobial | C3 (Aryl group) | Strong electron-withdrawing groups (e.g., p-COOH, m-NO₂) | - |

| COX-2 Inhibition | C3 (Aryl group) | Electron-donating groups | Halogen substituents |

| AMPA Receptor | C3 | Fused heterocycles (e.g., imidazole, triazole) acting as H-bond acceptors | - |

| AMPA Receptor | N1 | Suitable alkyl groups | - |

Rational Design Principles for Optimized this compound Analogues

The development of optimized analogues of this compound relies on established rational drug design strategies. These principles leverage the understanding of the scaffold's SAR to guide molecular modifications that enhance potency, selectivity, and pharmacokinetic properties.

Bioisosterism and Privileged Scaffolds in Quinoxalinone Design

The quinoxalinone core is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets. researchgate.netbohrium.com This versatility makes it an attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netingentaconnect.com

Bioisosterism is a key strategy in medicinal chemistry for modifying a lead compound to improve its properties. patsnap.comufrj.br This approach involves replacing an atom or a functional group with another that has similar physical or chemical properties, with the goal of enhancing pharmacological activity or optimizing pharmacokinetic profiles. patsnap.comufrj.brdrughunter.com In the context of quinoxalinone design, bioisosteric replacement can be applied to several positions:

Amide/Lactam Moiety: The core lactam of the quinoxalinone can be a site for bioisosteric replacement. For example, the amide group has been successfully replaced with heterocyclic rings like imidazole or triazole, leading to potent AMPA receptor antagonists. acs.orgdrughunter.com This modification can enhance metabolic stability while preserving essential hydrogen bonding interactions. drughunter.com

Substituents: The 8-chloro and 3-ethyl groups of the parent compound are prime candidates for bioisosteric replacement. The chlorine atom could be replaced with other halogens (F, Br) or classical bioisosteres like a trifluoromethyl (CF₃) or cyano (CN) group to modulate electronics and lipophilicity. The ethyl group at C3 could be replaced with other small alkyl groups, cycloalkyl groups, or heteroatom-containing chains to explore the binding pocket of a target enzyme or receptor.

This strategy allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic profile, such as improving potency, altering metabolism, or reducing toxicity. ufrj.bruniroma1.it

Fragment-Based Drug Discovery and Lead Optimization

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds. nih.gov The process begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a fragment hit is identified, it is elaborated and optimized through structure-guided design to grow it into a potent, high-affinity ligand. nih.gov

The quinoxalinone nucleus, or a simplified version thereof, could serve as an initial fragment in an FBDD campaign. Its well-defined structure and synthetic tractability make it an ideal starting point. Upon identification of a quinoxalinone fragment that binds to a target, a process of lead optimization would commence. This involves systematically modifying the initial hit to improve its binding affinity and drug-like properties. nih.gov

Optimization strategies applicable to a this compound-based lead include:

Vector-Based Growth: Using high-resolution structural information (e.g., X-ray crystallography), new functional groups can be added to the fragment core along specific vectors to engage with pockets on the protein surface. nih.gov For the parent compound, this could involve extending the ethyl group at C3 or adding substituents to the benzene ring.

Systematic Scans: Computational methods and synthetic chemistry can be used to perform "heterocycle scans" or "substituent scans." nih.gov For example, the 8-chloro group could be systematically replaced with a variety of other small functional groups to determine the optimal substituent for binding affinity and selectivity. nih.gov Similarly, the linker and size of the group at the C3 position can be varied to maximize favorable interactions with the target.

Through these iterative cycles of design, synthesis, and testing, a weakly binding fragment can be transformed into a highly potent and optimized drug candidate.

Mechanistic Investigations and Molecular Pharmacology of 8 Chloro 3 Ethyl 2 1h Quinoxalinone

Assessment of Broad Biological Modulations

Extensive literature searches for specific biological and pharmacological data on 8-Chloro-3-ethyl-2(1H)-quinoxalinone reveal a notable scarcity of dedicated research on this particular molecule. While the broader quinoxalinone and quinoxaline (B1680401) scaffolds are subjects of significant scientific inquiry due to their diverse therapeutic potential, specific experimental results detailing the activity of the 8-chloro-3-ethyl substituted variant are not prominently available in the public domain. The following sections outline the status of research for this compound within several key areas of molecular pharmacology.

Investigations into Antimicrobial Potency and Spectrum (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The quinoxaline nucleus is a core component of various antibiotics, and numerous synthetic derivatives have been developed and tested for antimicrobial properties. jocpr.comresearchgate.netmdpi.comnih.govnih.gov Research into this class of compounds has shown a wide spectrum of activity, including antibacterial, antifungal, antiviral, and antiparasitic effects. mdpi.comsapub.orgnih.govnih.gov For instance, different substituted quinoxalinones have been evaluated against Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans. jocpr.com Furthermore, the antiviral potential of quinoxaline derivatives has been explored against a range of viruses. nih.govbohrium.comnih.govrsc.org

Despite the well-established antimicrobial interest in the quinoxalinone scaffold, specific studies detailing the antibacterial, antifungal, antiviral, or antiparasitic activity of this compound could not be identified in the performed searches. Consequently, no specific data on its spectrum of activity or potency against microbial pathogens can be provided.

Exploration of Antineoplastic and Antiproliferative Activities

Quinoxaline derivatives are widely investigated for their potential as anticancer agents, with some compounds showing efficacy in inhibiting the growth of various human tumor cell lines. nih.govnih.govnih.govnih.gov The mechanisms of action are diverse, often involving the inhibition of key enzymes like kinases or interference with cellular processes such as microtubule formation. nih.govnih.gov The general biological activity of this class of compounds suggests potential for antiproliferative effects. nih.gov

However, a thorough review of available literature yielded no specific studies focused on the antineoplastic or antiproliferative properties of this compound. There are no available public reports on its cytotoxicity against cancer cell lines or its mechanism of antiproliferative action.

Analysis of Anti-inflammatory and Immunomodulatory Responses

Certain quinoxaline and quinoxalinone derivatives have been reported to possess anti-inflammatory properties. mdpi.comnih.govsapub.orgunav.edu These findings have prompted further investigation into this heterocyclic system for the development of new anti-inflammatory agents.

There is currently no specific published data concerning the anti-inflammatory or immunomodulatory effects of this compound. Research into its potential to modulate inflammatory pathways, such as cyclooxygenase (COX) enzyme activity, or its effects on immune cell responses has not been reported in the available literature.

Studies on Neurological and Central Nervous System Engagement

The quinoxaline scaffold has been explored for its potential activity within the central nervous system (CNS). Various derivatives have been synthesized and investigated for properties such as antidepressant and anxiolytic effects. researchgate.netderpharmachemica.com

Research into Metabolic Pathway Modulation (e.g., Enzyme inhibition related to diabetes)

Quinoxalinone derivatives have been identified as inhibitors of various enzymes, indicating their potential to modulate metabolic pathways. portico.org Some derivatives have been noted for their hypoglycemic activity, suggesting a potential role in diabetes research. derpharmachemica.com For instance, certain quinoxalinones have been investigated as inhibitors of lactate (B86563) dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism. nih.gov

Despite these precedents, there are no specific research findings on the effects of this compound on metabolic pathways or its activity as an enzyme inhibitor in contexts such as diabetes.

Evaluation of Antioxidant and Oxidative Stress Mitigation Potential

The potential for quinoxaline derivatives to act as antioxidant agents has been a subject of scientific investigation. unav.edunih.gov Studies on related compounds have explored their capacity to scavenge free radicals and mitigate cellular damage caused by oxidative stress. nih.gov

No specific studies evaluating the antioxidant or oxidative stress mitigation potential of this compound have been found. Therefore, data regarding its capacity for radical scavenging or its effects on cellular antioxidant mechanisms are not available.

Target Identification and Validation Strategies

While direct studies on this compound are not available, research on analogous quinoxalinone structures provides a framework for potential mechanisms of action. These investigations often focus on enzyme inhibition, receptor interaction, and direct engagement with macromolecules.

Enzyme Kinetic Studies and Inhibition Mechanisms

Specific enzyme kinetic data for this compound has not been reported. However, the broader class of quinoxaline derivatives has been investigated for inhibitory effects against various enzymes. For instance, certain quinoxaline-based compounds have been identified as inhibitors of Topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov These inhibitors can interfere with the enzyme's function, leading to DNA damage and subsequent cell death. nih.gov

Additionally, some quinoxaline derivatives have shown inhibitory activity against Pim-1 and Pim-2 kinases, which are involved in cell survival and proliferation pathways. mdpi.com The mechanism of inhibition for these compounds often involves competitive binding at the ATP-binding site of the kinase.

A series of dibromo-substituted quinoxaline derivatives were found to be effective small-molecule inhibitors of apoptosis signal-regulated kinase 1 (ASK1), with one compound exhibiting an IC50 value of 30.17 nM. nih.gov

Table 1: Enzyme Inhibition by Structurally Related Quinoxalinone Derivatives

| Compound Class | Target Enzyme | Observed Effect |

|---|---|---|

| Quinoxaline Derivatives | Topoisomerase II | Inhibition, leading to apoptosis nih.gov |

| Quinoxaline-2-carboxylic acid derivatives | Pim-1/Pim-2 Kinase | Inhibition of enzymatic activity mdpi.com |

| Dibromo-substituted quinoxalines | ASK1 | Potent inhibition nih.gov |

There is no specific information regarding the receptor binding profile or functional efficacy of this compound. However, studies on other quinoxaline-based molecules have demonstrated their potential to interact with specific receptors. For example, a series of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (B141808) derivatives were identified as ligands for serotonin (B10506) 5-HT3A and 5-HT3AB receptors. nih.gov These findings suggest that the quinoxaline scaffold can be adapted to target specific receptor subtypes, although the functional consequences (agonist vs. antagonist activity) would require further investigation. nih.gov

Protein-Ligand Interaction Mapping (e.g., DNA Binding, Protein Modification)

Direct evidence of protein-ligand interactions for this compound is not available. However, the planar structure of the quinoxalinone ring is a feature found in many DNA intercalating agents. indexcopernicus.comresearchgate.netmdpi.com Quinoxaline-mustard conjugates have been shown to bind noncovalently to duplex DNA, likely through intercalation, and subsequently cause DNA alkylation and cross-linking. nih.gov This mode of action is dependent on the specific side chains attached to the quinoxalinone core. Molecular docking studies of some quinoxaline derivatives have also suggested potential binding to the active sites of enzymes like topoisomerase II and vascular endothelial growth factor receptor (VEGFR). mdpi.com

Cellular and Subcellular Effects of this compound

As with the molecular targets, the cellular effects of this compound have not been directly studied. The following sections summarize findings for structurally related quinoxalinone compounds.

Cell Viability and Proliferation Assays

Numerous studies have demonstrated the antiproliferative activity of various quinoxalinone derivatives against cancer cell lines. For example, a series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones exhibited potent inhibition of rat aortic smooth muscle cell proliferation. nih.gov Ethyl gallate quinoxalines have also shown cytotoxicity against several cancer cell lines, including HL-60, HCT116, HepG2, and MCF-7 cells. researchgate.net

Furthermore, two ethyl 3-(arylethynyl)quinoxaline-2-carboxylates demonstrated significant antiproliferative activity against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines, with IC50 values of 3.3 μM for both. nih.gov

Table 2: Antiproliferative Activity of Structurally Related Quinoxalinone Derivatives

| Compound/Derivative Class | Cell Line(s) | Reported IC50/Effect |

|---|---|---|

| 6-arylamino-7-chloro-quinoxaline-5,8-diones | Rat Aortic Smooth Muscle Cells | Potent antiproliferative activity nih.gov |

| Ethyl gallate quinoxaline G-A1 | HL-60 | 9.55 μmol L-1 researchgate.net |

| Ethyl gallate quinoxaline G-A1 | HCT116 | 16.67 μmol L-1 researchgate.net |

| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylates | A549, U87-MG | 3.3 μM nih.gov |

Several quinoxaline derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells. nih.gov For instance, certain quinoxaline 1,4-dioxides can induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. researchgate.net Another study on a novel quinoxaline-containing peptide demonstrated that it induces apoptosis in cancer cells by modulating autophagy. rsc.org

Some quinoxaline-based compounds were found to arrest the cell cycle at the S phase and induce apoptosis in prostate cancer (PC-3) cells. nih.gov This effect was linked to the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, novel quinoxaline-3-propanamides have been reported to induce apoptosis. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline |

| 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones |

| Ethyl gallate quinoxalines |

| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylates |

| Quinoxaline 1,4-dioxides |

No publicly available scientific literature detailing gene expression or proteomic profiling studies specifically in response to exposure to this compound could be located. General studies on the broader class of quinoxalinone derivatives indicate various biological activities, including the inhibition of protein kinases and topoisomerases, which are inherently linked to the regulation of gene expression and protein function. However, specific data on the effects of this compound on the transcriptome and proteome are not present in the available research.

Therefore, a detailed discussion, including data tables on gene expression and proteomic profiling for this specific compound, cannot be provided at this time. Further experimental research is required to elucidate the molecular pharmacology of this compound in this regard.

Computational Chemistry and in Silico Modeling in 8 Chloro 3 Ethyl 2 1h Quinoxalinone Research

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of electron distribution, molecular structure, and energy, which are crucial for predicting reactivity and interpreting spectroscopic data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to optimize the molecular geometry of quinoxalinone derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. uctm.edu For instance, studies on similar heterocyclic systems have utilized DFT calculations, often with the B3LYP hybrid functional and basis sets like 6-311G(d,p), to determine the most stable conformation in the gas phase. nih.goviucr.org The optimized geometry from DFT calculations often shows good correlation with experimental data obtained from X-ray crystallography. uctm.edunih.gov

Beyond structural optimization, DFT is critical for predicting molecular reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.goviucr.org A smaller energy gap suggests that a molecule is more reactive. For example, in a study of 1-nonyl-3-phenylquinoxalin-2-one, the calculated HOMO-LUMO energy gap was 3.8904 eV. nih.goviucr.org Such calculations help in understanding the electrophilic and nucleophilic sites of the molecule, guiding the synthesis of new derivatives. uctm.edu

Table 1: Representative DFT-Calculated Geometric Parameters for a Quinoxalinone Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(2d,2p)) |

| Bond Length | C=O | 1.215 Å |

| Bond Length | C=O | 1.217 Å |

| Bond Length | C-C (aromatic) | 1.413 - 1.477 Å |

| Bond Angle | Planar Fragments | ~120° (Trigonal Planar) |

| Data generalized from studies on 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione and 2,3-diphenylfuro[3,2-b]-quinoxaline. uctm.edu |

Quantum chemical calculations are also used to predict spectroscopic properties, which serve as a powerful tool for structural elucidation and confirmation alongside experimental techniques. Theoretical calculations of infrared (IR) spectra can predict vibrational frequencies corresponding to specific functional groups. For quinoxalinone derivatives, this includes the characteristic stretching frequencies of C=O, C=N, and C=C bonds. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR) can be calculated and compared with experimental spectra. In studies of newly synthesized quinoxalinone Schiff's bases, the appearance of signals for azomethine protons (HC=N) and the chemical shifts of carbonyl carbons were consistent with their proposed structures, which could be further validated by theoretical predictions. nih.gov The correlation between calculated and experimental spectra provides strong evidence for the synthesized molecular structure. nih.govnih.gov

Molecular Docking and Dynamics Simulations of 8-Chloro-3-ethyl-2(1H)-quinoxalinone-Target Interactions

In silico techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in medicinal chemistry for exploring how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. For quinoxalinone derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes, including kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is implicated in cancer angiogenesis. ekb.eg

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoxalinone scaffold and amino acid residues in the target's binding pocket. researchgate.netmdpi.com For example, docking studies on N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide identified human DNA topoisomerase and VEGFR as potential targets. nih.gov The docking score, an estimation of the binding affinity, helps in ranking potential drug candidates for further experimental testing. mdpi.com

Table 2: Example of Molecular Docking Results for Quinoxaline (B1680401) Derivatives Against VEGFR2

| Compound | Target | Docking Score (S) | Ligand Efficiency (LE) | Key Interacting Residues |

| Original Ligand (Redocked) | VEGFR2 | -10.284 | -0.367 | Not specified |

| Compound 29 (Quinoxaline-2-carboxamide derivative) | VEGFR2 | -8.074 | -0.336 | Not specified |

| This table illustrates the type of data generated from docking studies, comparing a known inhibitor with a novel quinoxaline derivative. mdpi.com |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations are used to assess the stability of the docked conformation and to analyze the dynamic behavior of the complex in a simulated physiological environment. semanticscholar.org By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, researchers can determine if the binding mode is stable. A stable complex will typically show low and converging RMSD values. These simulations provide a more realistic understanding of the binding event and can reveal subtle conformational changes that are crucial for biological activity. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, untested compounds. mdpi.com

For quinoxalinone and quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to guide the design of new agents with enhanced activities, such as antimicrobial or anticancer effects. mdpi.comnih.gov For instance, a 3D-QSAR study on quinoxaline derivatives with leptospirocidal activity suggested that enhancing activity requires more hydrophobic and less sterically bulky substituent groups. nih.gov QSAR studies are a cornerstone of modern drug design, enabling a more focused and efficient approach to the synthesis and optimization of lead compounds. nih.govnih.gov

Development of Predictive Models for Analogues of this compound

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a crucial role in understanding how structural modifications to the this compound scaffold influence its biological activity. Although specific predictive models for this exact compound are not extensively documented in publicly available research, the principles are well-established for the broader class of quinoxalinone derivatives.

The development of these models typically involves the creation of a virtual chemical library of analogues. This process starts with a core scaffold, such as this compound, and systematically modifies various substituent groups. For each analogue in this virtual library, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity of a training set of compounds. This model can then be used to predict the activity of new, unsynthesized analogues. For instance, 3D-QSAR models, which consider the three-dimensional properties of the molecules, have been successfully employed in the development of quinoxalinone-based inhibitors for targets like HIV reverse transcriptase researchgate.net. These models help in identifying the key structural features that are either favorable or detrimental to the biological activity.

Table 1: Key Steps in Developing Predictive Models for Quinoxalinone Analogues

| Step | Description |

| 1. Analogue Library Generation | Creation of a diverse set of virtual analogues by modifying the core this compound structure. |

| 2. Descriptor Calculation | Computation of various physicochemical and structural descriptors for each analogue. |

| 3. Model Building | Use of statistical methods to build a mathematical model correlating descriptors with biological activity. |

| 4. Model Validation | Testing the predictive power of the model using an external set of compounds not used in model development. |

| 5. Activity Prediction | Application of the validated model to predict the biological activity of novel, unsynthesized analogues. |

These predictive models serve as a powerful guide for medicinal chemists, enabling the rational design of more potent and selective analogues of this compound for various therapeutic targets.

Identification of Physicochemical Descriptors Correlated with Biological Modulations

The biological activity of a molecule is intrinsically linked to its physicochemical properties. For quinoxalinone derivatives, several key descriptors have been identified as being strongly correlated with their biological effects. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic descriptors, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical for understanding how a molecule interacts with its biological target. For example, the electronic nature of substituents on the quinoxalinone ring can significantly influence binding affinity.

Steric descriptors, which relate to the size and shape of the molecule, are also paramount. The bulkiness of a substituent at a particular position can either enhance or hinder the binding of the molecule to a target protein. Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the nature and magnitude of these interactions tandfonline.com.

Hydrophobic descriptors, most commonly the partition coefficient (logP), describe the lipophilicity of a compound. This property is crucial for its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). For a drug to be effective, it must have an optimal balance of hydrophilicity and lipophilicity to enable it to traverse biological membranes and reach its target.

Table 2: Important Physicochemical Descriptors for Quinoxalinone Derivatives

| Descriptor Category | Specific Descriptor | Relevance to Biological Activity |

| Electronic | HOMO/LUMO Energies | Governs the ability to participate in charge-transfer interactions. |

| Partial Atomic Charges | Influences electrostatic interactions with the target. | |

| Steric | Molecular Volume | Determines the fit within a binding pocket. |

| Molar Refractivity | Relates to the polarizability and volume of the molecule. | |

| Hydrophobic | LogP | Affects membrane permeability and solubility. |

By analyzing these descriptors for a series of this compound analogues, researchers can establish clear structure-activity relationships (SAR). This knowledge is invaluable for optimizing the lead compound to enhance its desired biological activity while minimizing potential off-target effects.

Virtual Screening for Novel Biological Targets and Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been widely applied to the quinoxalinone scaffold to explore its potential against a variety of biological targets and to identify novel lead compounds.

The process of virtual screening typically begins with the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. A library of compounds, which can be a commercial database or a custom-designed library of quinoxalinone analogues, is then computationally "docked" into the binding site of the target protein.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is then estimated using a scoring function, which provides a measure of the binding affinity. Compounds that receive high scores are considered potential "hits" and are prioritized for further experimental testing.

This in silico approach has been successfully used to identify quinoxalinone derivatives as potential inhibitors of various kinases, such as c-Jun N-terminal kinases (JNKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tandfonline.comekb.egekb.eg. For instance, molecular docking studies have elucidated the binding modes of quinoxaline derivatives within the ATP-binding pocket of VEGFR-2, revealing key interactions with amino acid residues that are crucial for their inhibitory activity ekb.eg. Furthermore, virtual screening has been employed to discover quinoxalinone-based compounds with potential anti-HIV activity by targeting the reverse transcriptase enzyme researchgate.netresearchgate.net.

The use of virtual screening significantly accelerates the early stages of drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates for synthesis and biological evaluation. This approach, combined with predictive modeling and the analysis of physicochemical descriptors, forms a powerful computational strategy for the development of novel therapeutics based on the this compound scaffold.

Emerging Research Avenues and Future Prospects for 8 Chloro 3 Ethyl 2 1h Quinoxalinone

Development of Advanced Derivatization Strategies for Enhanced Selectivity and Potency

The inherent versatility of the quinoxalinone core allows for extensive structural modifications to fine-tune its pharmacological properties. researchgate.net Advanced derivatization is a key strategy to improve the selectivity and potency of compounds like 8-Chloro-3-ethyl-2(1H)-quinoxalinone. Research focuses on several key areas:

Substitution on the Benzene Ring: The chloro-substituent at the 8-position and other positions on the benzene moiety can be modified. Introducing various electron-donating or electron-withdrawing groups can significantly influence the molecule's electronic properties, thereby affecting its binding affinity to biological targets. nih.gov Structure-activity relationship (SAR) studies have shown that such modifications can modulate activities ranging from anticancer to antimicrobial. nih.govnih.gov

Modification of the Pyrazinone Ring: The ethyl group at the 3-position is a prime site for derivatization. Replacing it with different alkyl or aryl groups can alter the compound's lipophilicity and steric profile, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties. portico.org Furthermore, modifications at the N1 position of the quinoxalinone ring have been shown to yield derivatives with significant biological activities. ekb.eg

Introduction of Diverse Moieties: A promising approach involves incorporating other pharmacologically active moieties, such as hydrazone, pyrazole, or sulfonamide groups, onto the quinoxalinone skeleton. nih.govjohnshopkins.edu This strategy of molecular hybridization can lead to compounds with novel mechanisms of action or enhanced potency. For instance, the synthesis of quinoxalin-2(1H)-one derivatives bearing these moieties has resulted in compounds with significant antimicrobial potential. johnshopkins.edu

These strategies, guided by SAR studies, are crucial for synthesizing more potent and selective analogues for various therapeutic targets. nih.gov

Application in Functional Materials Science and Supramolecular Chemistry

Beyond its pharmaceutical potential, the quinoxaline (B1680401) scaffold is gaining attention in materials science. researchgate.netresearchgate.net The unique photophysical and electronic properties of quinoxaline derivatives make them attractive candidates for the development of advanced functional materials.

Organic Electronics: Quinoxalines have been investigated for their use in electroluminescent materials and as components of organic light-emitting diodes (OLEDs). ipp.ptresearchgate.net Their fused aromatic ring system provides a platform for creating materials with desirable electronic and charge-transport properties.

Sensors and Dyes: The ability of the quinoxaline nucleus to interact with metal ions has led to its use in developing sensors. researchgate.net Furthermore, when linked to a metal center like ruthenium, quinoxalines can function as dyes in solar cell applications. researchgate.net

Supramolecular Assemblies: The planar structure and potential for hydrogen bonding and π–π stacking interactions make quinoxalinone derivatives excellent building blocks for supramolecular chemistry. nih.gov These interactions can be exploited to construct complex, self-assembled architectures with novel properties and applications.

Future research will likely explore how specific substitutions on the this compound backbone can be tailored to optimize these material properties.

Integration of Artificial Intelligence and Machine Learning in Quinoxalinone Discovery

The discovery and optimization of new drug candidates is a time-consuming and expensive process. springernature.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by accelerating the design and screening of novel compounds. nih.govastrazeneca.com

Virtual Screening and Molecular Docking: AI-powered computational tools are used to screen vast libraries of virtual compounds against specific biological targets. nih.gov Molecular docking studies, for example, can predict the binding affinity and interaction patterns of newly designed this compound derivatives with target proteins, such as kinases or proteases, helping to prioritize the most promising candidates for synthesis. researchgate.netbioinfopublication.orgtandfonline.com

Predictive Modeling (ADME/Tox): Machine learning algorithms can build models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) as well as the toxicity of new derivatives. ekb.egspringernature.com This in silico analysis helps in the early identification of candidates with favorable drug-like properties, reducing the likelihood of late-stage failures. ekb.eg

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. nih.gov By learning from existing chemical data, these models can propose novel quinoxalinone structures that are optimized for high potency and selectivity against a specific target.

The synergy between traditional chemical synthesis and advanced computational methods is poised to significantly accelerate the development of next-generation quinoxalinone-based therapeutics. mit.edu

Exploration of Unconventional Biological Targets and Therapeutic Areas

While quinoxalinone derivatives have been extensively studied for their anticancer and antimicrobial activities, emerging research is uncovering their potential against a wider range of diseases by targeting unconventional biological pathways. researchgate.netmdpi.com The structural versatility of the quinoxaline scaffold allows it to interact with a diverse array of biological targets. mdpi.com

Table 1: Investigated Biological Targets for Quinoxaline Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area |

|---|---|---|

| Kinases | VEGFR-2, p38α MAPK, PI3K/mTOR | Cancer, Inflammation |

| Topoisomerases | Topoisomerase I/II | Cancer |

| Proteases | HIV-1 Protease | Antiviral (HIV) |

| Receptors | 5-HT3 Receptor | Neurological Disorders |

Source: nih.govresearchgate.netbioinfopublication.orgrjptonline.orgacs.org

This exploration into novel targets opens up possibilities for repurposing quinoxalinone derivatives for new therapeutic indications, including neurodegenerative diseases, metabolic disorders, and a broader spectrum of infectious diseases. researchgate.netnih.gov

Synergistic Effects of this compound in Combination Approaches

Combination therapy, where multiple therapeutic agents are used concurrently, is a cornerstone of modern medicine, particularly in cancer and infectious diseases. This approach can enhance efficacy, overcome drug resistance, and reduce toxicity.

Antiparasitic Combinations: Research has demonstrated that a quinoxaline derivative can act synergistically with the standard drug benznidazole against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govplos.org This combination showed enhanced parasiticidal activity while exhibiting an antagonistic interaction against mammalian cells, suggesting a favorable therapeutic window. nih.govplos.org

Dual-Inhibitor Strategy in Cancer: Some quinoxaline derivatives have been designed as dual inhibitors of key signaling pathways in cancer, such as the PI3K and mTOR pathways. rjptonline.org By simultaneously blocking two critical nodes for cancer cell growth and survival, these compounds can achieve a potent synergistic effect from a single molecule. rjptonline.org

Overcoming Drug Resistance: In diseases where resistance to standard therapies is common, such as certain bacterial infections or cancers, derivatives of this compound could be developed as adjuvants. They could be used in combination to resensitize pathogens or cancer cells to existing drugs or to inhibit resistance mechanisms.

Future studies will likely focus on identifying optimal combination strategies and designing novel quinoxalinone derivatives specifically for use in synergistic therapeutic regimens.

Q & A

Q. What are the established synthetic routes for 8-Chloro-3-ethyl-2(1H)-quinoxalinone?

The compound can be synthesized via condensation reactions involving substituted o-phenylenediamine derivatives. For example, the Hong method (applicable to quinoxalinones) involves refluxing o-phenylenediamine with glyoxylic acid in n-butanol, yielding 2(1H)-quinoxalinone derivatives . Chlorination at the 8-position may be achieved via electrophilic substitution using chlorinating agents (e.g., Cl2/FeCl3), while ethylation at the 3-position can utilize alkylation reagents like ethyl bromide under basic conditions . Typical yields range from 75% to 85%, with purity verified via HPLC (>98%) .

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

- 1H NMR : Peaks corresponding to ethyl protons (δ ~1.2–1.4 ppm for CH3, δ ~4.2–4.4 ppm for CH2) and aromatic protons (δ ~7.5–8.5 ppm) confirm substituent positions .

- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm<sup>−1</sup>) and C-Cl (600–800 cm<sup>−1</sup>) are key identifiers .

- X-ray crystallography : Reveals planarity of the quinoxalinone core and dihedral angles between fused rings (≤28°) .

Q. What preliminary pharmacological activities are associated with quinoxalinone derivatives?

Quinoxalinones exhibit diverse bioactivities, including:

- Antidepressant/anxiolytic effects : Chronic administration of 6-nitro-2(1H)-quinoxalinone (30 mg/kg, i.p.) in Wistar rats reduced depressive-like behavior in the Forced Swim Test (FST) and anxiolytic effects in the Elevated Plus Maze (EPM), comparable to clomipramine and diazepam .

- Neuroprotective potential : AMPA receptor antagonism modulates glutamate excitotoxicity, relevant in neurodegenerative disorders .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Q. What experimental design considerations are critical for in vivo neuropharmacological studies?

- Animal models : Wistar rats (n = 5–10 per group) are acclimatized under 12-hour light/dark cycles and randomized into control (vehicle), standard drug (e.g., diazepam), and test compound groups .

- Behavioral assays :

- Forced Swim Test (FST) : Measures immobility time as a depression metric.

- Elevated Plus Maze (EPM) : Quantifies open-arm exploration for anxiety assessment.

- Locomotor activity controls : Open Field Test (OF) ensures effects are not confounded by motor impairment .

- Dosage : Chronic dosing (e.g., 14 days) at 30 mg/kg (i.p.) is typical for behavioral studies .

Q. How do structural modifications impact aldose reductase inhibition?

Introducing a C3-phenoxy side chain and N1-acetic acid group enhances inhibitory potency. For example, 3-(4-bromophenoxy)-7-fluoro derivatives achieve IC50 values of 11.4–74.8 nM against aldose reductase, critical for diabetic complication management. Molecular docking reveals hydrogen bonding between the acetic acid group and active-site residues (Tyr48, His110) .

Q. What analytical methods resolve contradictions in toxicity data?

- Acute toxicity assays : OECD guidelines (e.g., LD50) in Wistar rats identify dose-dependent effects (e.g., 6-nitro-2(1H)-quinoxalinone showed no mortality at 300 mg/kg but mild hepatotoxicity at 1000 mg/kg) .

- Mechanistic studies : Oxidative stress markers (MDA, SOD) and histopathology distinguish compound-specific toxicity from vehicle artifacts .

Q. How can computational methods guide SAR studies?

- DFT calculations : Predict electron density distribution to prioritize substituents for synthesis (e.g., nitro groups enhance electrophilicity at C7) .

- Molecular docking : Validates binding poses in AMPA receptors (PDB: 3H6V) or aldose reductase (PDB: 1US0), highlighting steric and electronic complementarity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.